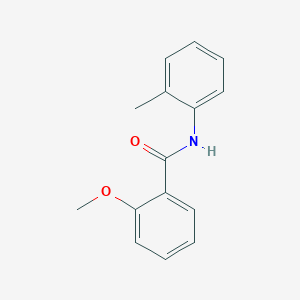
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as DFTO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFTO belongs to the class of oxazolones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions or the production of reactive oxygen species (ROS) in the presence of light. The exact mechanism may vary depending on the application of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to have low toxicity and is generally well-tolerated in biological systems. However, its effects on biochemical and physiological processes are not well-characterized and may vary depending on the specific application of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its high selectivity for certain metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological samples. Additionally, 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has good photodynamic activity, which makes it a promising candidate for PDT.
One limitation of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. One area of research is the development of more efficient synthesis methods for 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, which could increase its availability for research and potential applications.
Another area of research is the optimization of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one for use in PDT. This could involve the development of new formulations or modifications to the structure of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one to improve its photodynamic activity.
Finally, there is potential for research on the use of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one as a tool for the detection and quantification of metal ions in biological samples. This could involve the development of new assays or modifications to the structure of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one to improve its selectivity and sensitivity for specific metal ions.
Conclusion
In conclusion, 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. Its high selectivity for certain metal ions and good photodynamic activity make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and optimize its potential for use in scientific research.
Synthesemethoden
The synthesis of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in high yield and purity. This method has been optimized for the synthesis of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to selectively kill cancer cells. 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to have good photodynamic activity and could be a promising candidate for PDT.
Eigenschaften
Produktname |
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C14H7F2NO2S |
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
(4E)-2-(3,4-difluorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7F2NO2S/c15-10-4-3-8(6-11(10)16)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7+ |
InChI-Schlüssel |
XIDHSFFUGPTWOA-KPKJPENVSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
Kanonische SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)